molecular formula C24H23BrN6O2 B10894250 2-(7-bromo-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-1-yl)-N'-[(E)-(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylidene]acetohydrazide

2-(7-bromo-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-1-yl)-N'-[(E)-(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylidene]acetohydrazide

Cat. No.: B10894250
M. Wt: 507.4 g/mol
InChI Key: LLKWWBRXBQYORF-KKMKTNMSSA-N
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Description

2-(7-bromo-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-1-yl)-N’-[(E)-(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of benzodiazepines Benzodiazepines are well-known for their psychoactive properties, often used in the treatment of anxiety, insomnia, and other conditions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-bromo-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-1-yl)-N’-[(E)-(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylidene]acetohydrazide typically involves multiple steps:

    Formation of the Benzodiazepine Core: The initial step involves the synthesis of the benzodiazepine core. This is usually achieved through the condensation of an ortho-diamine with a suitable ketone or aldehyde under acidic conditions.

    Bromination: The next step involves the bromination of the benzodiazepine core at the 7-position using bromine or a brominating agent like N-bromosuccinimide (NBS).

    Hydrazide Formation: The brominated benzodiazepine is then reacted with hydrazine hydrate to form the corresponding hydrazide.

    Schiff Base Formation: Finally, the hydrazide is condensed with 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde under reflux conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them into alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to substitute the bromine atom.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the 7-position.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, the compound’s potential as a pharmacophore makes it a candidate for drug discovery and development. Its benzodiazepine core suggests possible applications in the study of central nervous system disorders.

Medicine

Medically, derivatives of this compound could be investigated for their therapeutic potential in treating conditions such as anxiety, epilepsy, and muscle spasms. Its unique structure may offer advantages over existing benzodiazepines in terms of efficacy and side effect profile.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity

Mechanism of Action

The mechanism of action of this compound is likely similar to other benzodiazepines, which act on the gamma-aminobutyric acid (GABA) receptors in the brain. By enhancing the effect of GABA, an inhibitory neurotransmitter, benzodiazepines produce a calming effect. The specific molecular targets and pathways involved would depend on the exact structure and functional groups present in the compound.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine used to treat anxiety and seizures.

    Lorazepam: Another benzodiazepine with similar applications but different pharmacokinetic properties.

    Clonazepam: Used primarily for its anticonvulsant properties.

Uniqueness

What sets 2-(7-bromo-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-1-yl)-N’-[(E)-(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylidene]acetohydrazide apart is its unique combination of a benzodiazepine core with a pyrazole moiety. This structural feature may confer distinct pharmacological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C24H23BrN6O2

Molecular Weight

507.4 g/mol

IUPAC Name

2-(7-bromo-2-oxo-5-phenyl-3H-1,4-benzodiazepin-1-yl)-N-[(E)-(1-ethyl-3-methylpyrazol-4-yl)methylideneamino]acetamide

InChI

InChI=1S/C24H23BrN6O2/c1-3-30-14-18(16(2)29-30)12-27-28-22(32)15-31-21-10-9-19(25)11-20(21)24(26-13-23(31)33)17-7-5-4-6-8-17/h4-12,14H,3,13,15H2,1-2H3,(H,28,32)/b27-12+

InChI Key

LLKWWBRXBQYORF-KKMKTNMSSA-N

Isomeric SMILES

CCN1C=C(C(=N1)C)/C=N/NC(=O)CN2C(=O)CN=C(C3=C2C=CC(=C3)Br)C4=CC=CC=C4

Canonical SMILES

CCN1C=C(C(=N1)C)C=NNC(=O)CN2C(=O)CN=C(C3=C2C=CC(=C3)Br)C4=CC=CC=C4

Origin of Product

United States

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